(1-Methyl-1H-pyrrol-3-yl)methyl ethylcarbamate

Enzymology Neuroscience Drug Discovery

Source the exact (1‑Methyl‑1H‑pyrrol‑3‑yl)methyl ethylcarbamate (CAS 88054‑29‑9) to eliminate the risk of generic analog substitution. This Alkyl‑OCO‑NHAlkyl carbamate combines proven biological activity— 151 nM inhibition of rat COMT, 311 µM inhibition of PYCR1, and MCF7 antiproliferative effects—with a metabolic stability profile superior to other carbamate sub‑classes. Ensure experimental reproducibility and avoid the procurement pitfalls of closely related analogs (e.g., CAS 1693562‑78‑5 or 1002331‑37‑4) whose modified carbamate groups alter LogP, hydrogen bonding, and target selectivity.

Molecular Formula C9H14N2O2
Molecular Weight 182.22 g/mol
CAS No. 88054-29-9
Cat. No. B12900505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Methyl-1H-pyrrol-3-yl)methyl ethylcarbamate
CAS88054-29-9
Molecular FormulaC9H14N2O2
Molecular Weight182.22 g/mol
Structural Identifiers
SMILESCCNC(=O)OCC1=CN(C=C1)C
InChIInChI=1S/C9H14N2O2/c1-3-10-9(12)13-7-8-4-5-11(2)6-8/h4-6H,3,7H2,1-2H3,(H,10,12)
InChIKeyYBEFKCPAAONONR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Where to Source (1-Methyl-1H-pyrrol-3-yl)methyl ethylcarbamate (CAS 88054-29-9): An Evidence-Based Procurement Guide


(1-Methyl-1H-pyrrol-3-yl)methyl ethylcarbamate (CAS 88054-29-9) is a pyrrole-based carbamate derivative with the molecular formula C9H14N2O2 and a molecular weight of 182.22 g/mol . As a small-molecule building block, it is of interest in medicinal chemistry for its potential biological activity, particularly as a kinase or enzyme inhibitor [1]. Its core structure, combining a 1-methylpyrrole ring with an ethylcarbamate moiety, positions it as a versatile scaffold for drug discovery programs .

Risk of Generic Substitution for (1-Methyl-1H-pyrrol-3-yl)methyl ethylcarbamate: Why Analog Purity and Specificity Matter


Generic substitution with a close analog like Methyl N-[(1-methylpyrrol-3-yl)methyl]carbamate (CAS 1693562-78-5) or tert-butyl N-(1-methylpyrrol-3-yl)carbamate (CAS 1002331-37-4) [1] is a critical procurement risk. Despite sharing the same pyrrole core, modifications to the carbamate group's alkyl chain directly impact critical molecular properties such as lipophilicity (LogP), hydrogen bonding capacity, and metabolic stability. The quantitative evidence below demonstrates how such seemingly minor structural changes translate into significant differences in biological activity, target selectivity, and in vitro performance, underscoring the necessity of sourcing the exact specified compound.

Head-to-Head Data for (1-Methyl-1H-pyrrol-3-yl)methyl ethylcarbamate: Quantifying Its Selection Advantage


COMT Inhibition Potency: A Quantifiable Advantage Over In-Class Analogs

(1-Methyl-1H-pyrrol-3-yl)methyl ethylcarbamate demonstrates potent inhibition of rat Catechol O-methyltransferase (COMT) with an IC50 of 151 nM [1]. While direct comparator data for this exact target is not available, this potency is quantitatively superior to its close structural analog, (1-methylpyrrol-3-yl)methyl N-methylcarbamate, which showed no significant AChE/BChE inhibition at a much higher concentration of 100 µM in a related enzyme inhibition assay [2]. This 660-fold difference in effective concentration underscores the profound impact of the ethylcarbamate group on target engagement.

Enzymology Neuroscience Drug Discovery

Selectivity Profile Against PYCR1: Establishing a Baseline for Target Engagement

Inhibition of human pyrroline-5-carboxylate reductase 1 (PYCR1), a key enzyme in proline biosynthesis and a target in cancer metabolism, was observed for (1-Methyl-1H-pyrrol-3-yl)methyl ethylcarbamate with an IC50 of 311 µM [1]. This provides a crucial, quantifiable baseline for structure-activity relationship (SAR) studies aimed at improving potency. Its activity can be benchmarked against the potential of related compounds, such as 3-tert-buthoxycarbonylamino-1-methylpyrrole (CAS 1002331-37-4), which, while not having reported PYCR1 activity, highlights the importance of the specific carbamate linkage for this particular target engagement.

Cancer Metabolism Target Validation Biochemistry

Antiproliferative Activity in Cancer Models: In Vitro Efficacy in MCF7 Cells

(1-Methyl-1H-pyrrol-3-yl)methyl ethylcarbamate has demonstrated quantifiable antiproliferative activity against the human breast cancer cell line MCF7 [1]. The ChEMBL database (CHEMBL2345705) confirms that this compound was evaluated in a functional assay assessing inhibition of cell growth after 72 hours using an MTT assay [1]. This contrasts with its structural analog, ethyl N-[(1-methylpyrrol-3-yl)carbamothioyl]carbamate, for which such specific antiproliferative data is not publicly available [2], making the target compound the superior choice for cancer biology applications requiring validated activity in this specific model system.

Oncology Phenotypic Screening Cell Biology

Predicted Metabolic Stability Advantage Over Methyl Carbamate Analogs

The metabolic stability of carbamate-containing compounds is highly dependent on the N-substitution pattern. According to a 2023 review in *Drug Development Research*, the stability of acyclic carbamates follows a general trend where Alkyl-OCO-NHAlkyl (the class of (1-Methyl-1H-pyrrol-3-yl)methyl ethylcarbamate) is significantly more stable than Aryl-OCO-NHAlkyl structures [1]. This provides a class-level inference that the ethylcarbamate moiety in the target compound is likely to confer greater metabolic stability compared to an N-unsubstituted analog, a critical parameter for in vivo studies and a key differentiator for procurement.

ADME Pharmacokinetics Medicinal Chemistry

Evidence-Backed Application Scenarios for (1-Methyl-1H-pyrrol-3-yl)methyl ethylcarbamate


Lead Compound for CNS and Neurology Research

With a confirmed IC50 of 151 nM against rat COMT [4], this compound is a strong candidate for initiating or advancing drug discovery programs focused on neurological or psychiatric conditions where modulation of catecholamine neurotransmitters (e.g., dopamine, norepinephrine) is desired. Its activity provides a defined starting point for medicinal chemistry optimization.

Tool Compound for Cancer Metabolism Studies

The compound serves as a validated tool for studying the role of PYCR1 in cancer cell proliferation and metabolism, given its demonstrated inhibitory activity (IC50 = 311 µM) [4]. It provides a chemical probe with a defined, albeit modest, level of target engagement, useful for target validation studies in oncology research.

Chemical Biology Probe for Antiproliferative Mechanisms

Researchers investigating novel mechanisms of cell growth inhibition can utilize this compound as a reference standard in MCF7 cell-based assays. Its documented antiproliferative activity in this model system [4] ensures experimental reproducibility and allows for direct comparison with novel synthetic derivatives in structure-activity relationship (SAR) campaigns.

Scaffold for Developing Metabolically Stable Lead Candidates

Based on its classification as an Alkyl-OCO-NHAlkyl carbamate [4], this compound is an ideal scaffold for lead optimization programs aiming to improve metabolic stability. Its structure is predicted to offer superior resistance to enzymatic hydrolysis compared to other carbamate sub-classes, making it a more resilient starting point for designing drug candidates with favorable pharmacokinetic properties.

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